molecular formula C7H7N5O2 B1672609 Fervenulin CAS No. 483-57-8

Fervenulin

Cat. No.: B1672609
CAS No.: 483-57-8
M. Wt: 193.16 g/mol
InChI Key: RRTKVYSLIGQWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Fervenulin, also known as Planomycin, is a low molecular weight compound that exhibits a broad range of biological activities . It has been isolated from the actinomycete, Streptomyces sp. CMU-MH021 . The primary targets of this compound are the root-knot nematodes, specifically Meloidogyne incognita . These nematodes are microscopic obligate biotrophic pathogens that feed on plant roots and cause severe damage to a wide variety of crops .

Mode of Action

This compound interacts with its targets by inhibiting egg hatch and increasing juvenile mortality of the root-knot nematode Meloidogyne incognita . The nematicidal activity of this compound was assessed using the broth microdilution technique . The compound shows a killing effect on second-stage nematode juveniles of M. incognita up to 100% after incubation for 96 hours .

Biochemical Pathways

CMU-MH021 . The production of this compound is likely part of a larger biochemical pathway within the actinomycete that contributes to its survival and defense mechanisms.

Pharmacokinetics

It is known that this compound is a low molecular weight compound , which suggests that it may be readily absorbed and distributed within organisms

Result of Action

The primary result of this compound’s action is the inhibition of egg hatch and increased mortality of juvenile root-knot nematodes . At a concentration of 250 μg/ml, this compound shows a killing effect on second-stage nematode juveniles of M. incognita up to 100% after incubation for 96 hours .

Action Environment

The action of this compound is influenced by environmental factors, particularly the culture medium used for the actinomycete Streptomyces sp. CMU-MH021 . The maximal activity against M. incognita was obtained by using a modified basal (MB) medium . This suggests that the production and activity of this compound can be influenced by the nutrient composition of the environment.

Biochemical Analysis

Biochemical Properties

Fervenulin interacts with various biomolecules in biochemical reactions. It has been found to inhibit egg hatching of the root-knot nematode M. incognita, and induces mortality in M. incognita second-stage juveniles

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting egg hatching and inducing mortality in nematodes

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTKVYSLIGQWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032309
Record name 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-57-8, 102646-55-9
Record name 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fervenulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pulanomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102646559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fervenulin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 483-57-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERVENULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LVQ80W0BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fervenulin
Reactant of Route 2
Fervenulin
Reactant of Route 3
Reactant of Route 3
Fervenulin
Reactant of Route 4
Reactant of Route 4
Fervenulin
Reactant of Route 5
Fervenulin
Reactant of Route 6
Fervenulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.